1-O-Lauroyl-D-glucopyranose
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Overview
Description
(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate is a complex organic compound that belongs to the class of glycosyl esters This compound is characterized by a tetrahydropyran ring with multiple hydroxyl groups and a dodecanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate typically involves the glycosylation of a suitable sugar derivative with dodecanoic acid. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions. Common reagents used in the synthesis include:
Glycosyl donors: These are sugar derivatives that provide the glycosyl moiety.
Dodecanoic acid: This provides the ester moiety.
Catalysts: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale glycosylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation products: Aldehydes, ketones.
Reduction products: Alcohols.
Substitution products: Halogenated compounds, amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and reaction mechanisms.
Biology
In biological research, (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial activity or enzyme inhibition.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to interact with biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and ester moiety allow it to form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl benzenecarboperoxoate
- (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol
Uniqueness
Compared to similar compounds, (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate is unique due to its specific ester moiety, which imparts distinct physicochemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWUWJGNVZVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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